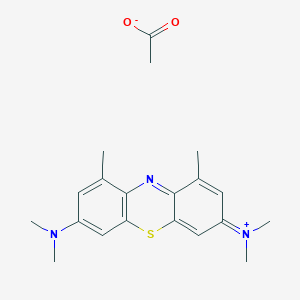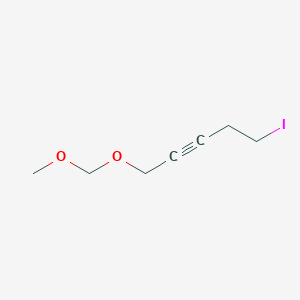![molecular formula C19H20NO3P B12590414 Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate CAS No. 650633-85-5](/img/structure/B12590414.png)
Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate is an organophosphorus compound with the molecular formula C₁₉H₂₀NO₃P This compound is characterized by the presence of a phosphonate group attached to a naphthalene ring and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate typically involves the reaction of aniline derivatives with naphthalene-based phosphonates. One common method includes the use of Grignard reagents, where the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a convenient synthetic route . The reaction conditions often involve the use of solvents like toluene and catalysts such as tetrabutylammonium iodide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Applications De Recherche Scientifique
Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic the transition states of amines and esters in biological processes, making it an effective enzyme inhibitor . The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate include:
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Dimethyl [anilino(2-naphthyl)methyl]phosphonate
Uniqueness
This compound is unique due to its specific structural features, such as the combination of aniline and naphthalene moieties with a phosphonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
650633-85-5 |
|---|---|
Formule moléculaire |
C19H20NO3P |
Poids moléculaire |
341.3 g/mol |
Nom IUPAC |
N-[dimethoxyphosphoryl(naphthalen-2-yl)methyl]aniline |
InChI |
InChI=1S/C19H20NO3P/c1-22-24(21,23-2)19(20-18-10-4-3-5-11-18)17-13-12-15-8-6-7-9-16(15)14-17/h3-14,19-20H,1-2H3 |
Clé InChI |
IBJNMFUKNZKLQY-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(C1=CC2=CC=CC=C2C=C1)NC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


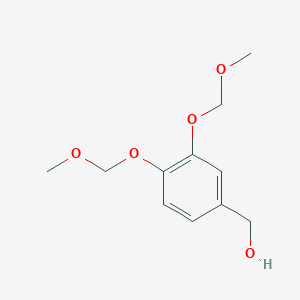
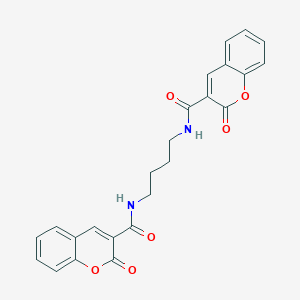
![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12590347.png)
![1-(5-{1-[5-(4-Methylbenzoyl)-1H-pyrrol-2-YL]hexyl}-1H-pyrrol-2-YL)hexan-1-one](/img/structure/B12590355.png)
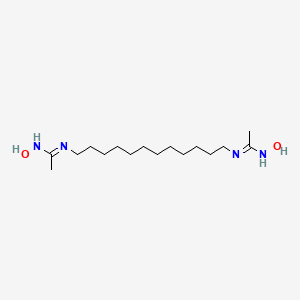
![2-Pyridinemethanamine,N-[2-(1-piperidinyl)ethyl]-(9CI)](/img/structure/B12590367.png)
![6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol](/img/structure/B12590372.png)
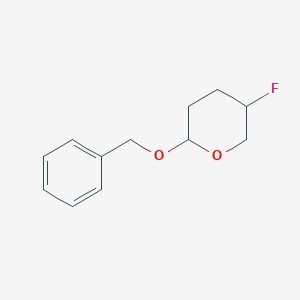
![Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl-](/img/structure/B12590392.png)
![4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde](/img/structure/B12590395.png)
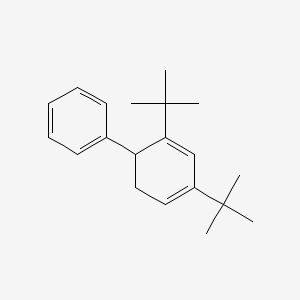
![5-(4-{[(4-Methylphenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine](/img/structure/B12590415.png)
